molecular formula C20H23F3N4O3 B2597729 N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1049452-54-1

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2597729
CAS RN: 1049452-54-1
M. Wt: 424.424
InChI Key: MRWMQAGPFWSQFX-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H23F3N4O3 and its molecular weight is 424.424. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide reveal the importance of specific functional groups and molecular configurations in determining their chemical properties and reactivities. For instance, the presence of pyridine and pyrrolidine groups, as seen in the synthesis of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, highlights the role of nitrogen-containing heterocycles in chemical synthesis and their potential applications in creating novel compounds with unique properties. These studies also emphasize the significance of intramolecular interactions, such as C–H⋯N, C–H⋯π, and π⋯π interactions, in influencing the crystal packing and overall structural stability of these compounds (Lai, Mohr, & Tiekink, 2006).

Catalytic Applications

The coordination polymers and complexes derived from similar structural frameworks demonstrate potential catalytic applications. For example, complexes involving nickel and pyridine-based ligands have been explored for their catalytic activities in reactions like the asymmetric transfer hydrogenation of ketones. These studies shed light on the mechanistic pathways involved in catalytic processes and the role of metal-ligand coordination in enhancing catalytic efficiency. Such insights can be pivotal in designing more efficient catalysts for various chemical reactions (Kumah et al., 2019).

Material Science and Sensing Applications

In material science, the coordination modes of bis(oxamate) ligands and their interactions with metal ions like Mn2+ and Cd2+ have been harnessed to develop coordination polymers with luminescent and magnetic properties. These properties are crucial for applications in sensing, where the material's response to external stimuli (like the presence of specific ions) can be detected through changes in its luminescent properties. Additionally, the formation of 3D coordination polymers with specific topologies and void spaces can lead to materials with potential applications in gas storage and separation (Ma et al., 2018).

Photovoltaic and Energy Conversion

The development of co-adsorbents for dye-sensitized solar cells (DSSCs) showcases the application of pyridine-based compounds in enhancing the efficiency of energy conversion devices. By addressing the limitations of conventional dyes and providing a broader absorption spectrum, these co-adsorbents can significantly improve the performance of DSSCs, offering a pathway toward more efficient solar energy conversion (Wei et al., 2015).

properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3/c1-26-10-4-5-16(26)17(27-11-2-3-12-27)13-24-18(28)19(29)25-14-6-8-15(9-7-14)30-20(21,22)23/h4-10,17H,2-3,11-13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWMQAGPFWSQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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